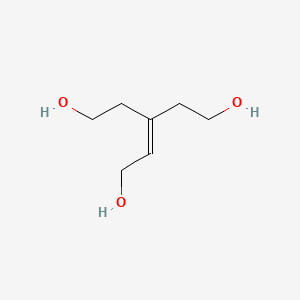
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol is a chemical compound with the molecular formula C7H14O3 It is characterized by the presence of a hydroxyethyl group attached to a pentene backbone, which includes two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethyl magnesium bromide with pent-2-ene-1,5-dione under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(2-hydroxyethyl)pent-2-ene-1,5-dione. This process uses a metal catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(2-Hydroxyethyl)pent-2-ene-1,5-dione or 3-(2-Hydroxyethyl)pent-2-ene-1,5-dioic acid.
Reduction: 3-(2-Hydroxyethyl)pentane-1,5-diol.
Substitution: 3-(2-Alkoxyethyl)pent-2-ene-1,5-diol or 3-(2-Acyl)pent-2-ene-1,5-diol.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)pent-2-ene-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. Pathways involved may include oxidation-reduction reactions and substitution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Lacks the double bond present in 3-(2-Hydroxyethyl)pent-2-ene-1,5-diol.
3-(2-Methoxyethyl)pent-2-ene-1,5-diol: Contains a methoxy group instead of a hydroxy group.
3-(2-Hydroxyethyl)hex-2-ene-1,5-diol: Has an additional carbon in the backbone.
Eigenschaften
CAS-Nummer |
184869-56-5 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)pent-2-ene-1,5-diol |
InChI |
InChI=1S/C7H14O3/c8-4-1-7(2-5-9)3-6-10/h1,8-10H,2-6H2 |
InChI-Schlüssel |
CRVCXMNPEXSEJL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(=CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide](/img/structure/B12574560.png)
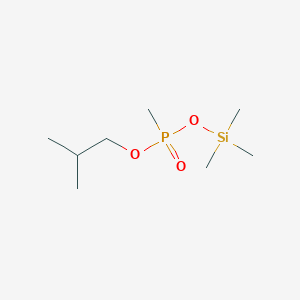
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)


![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
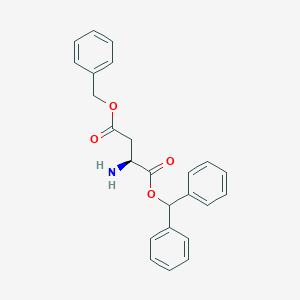
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
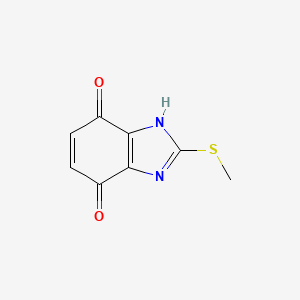
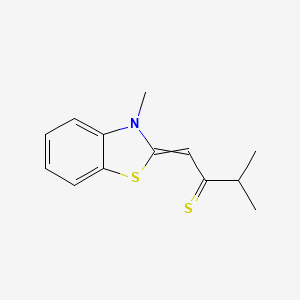

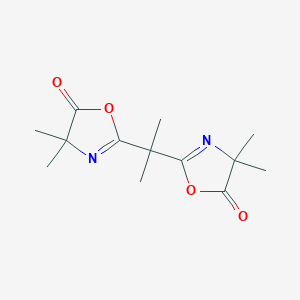
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
